1-(4-Iodo-3-mercaptophenyl)propan-2-one
Description
1-(4-Iodo-3-mercaptophenyl)propan-2-one is a halogenated aryl ketone derivative characterized by a propan-2-one backbone substituted with an iodine atom at the para position and a mercapto (-SH) group at the meta position of the phenyl ring. This compound combines the electron-withdrawing effects of iodine with the nucleophilic and redox-active properties of the thiol group, making it a unique candidate for applications in organic synthesis, crystallography, and medicinal chemistry.
Properties
Molecular Formula |
C9H9IOS |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(4-iodo-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4H2,1H3 |
InChI Key |
TVXLDZKNIADZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)I)S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Iodo-3-mercaptophenyl)propan-2-one involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ketone group exhibits moderate electrophilicity, enabling nucleophilic attack under specific conditions. Key reactions include:
Reaction with Amines
Primary and secondary amines react with the ketone to form imine derivatives. For example:
-
Conditions : Ethanol solvent, reflux (80°C, 6–8 hrs), catalytic acetic acid.
-
Yield : 60–75% depending on amine steric bulk.
Thiol Exchange Reactions
The mercapto (-SH) group participates in thiol-disulfide interchange:
Electrophilic Aromatic Substitution
The iodine substituent directs electrophiles to specific positions on the aromatic ring:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | |||
| , 0°C | 5-Nitro derivative | 45% | |
| Sulfonation | |||
| , 100°C | 5-Sulfo derivative | 38% | |
| Halogenation | |||
| , | |||
| 5-Bromo derivative | 52% |
Mechanistic Insight : Iodine’s strong electron-withdrawing effect deactivates the ring but directs incoming electrophiles to the meta position relative to itself.
Thiol Oxidation
The mercapto group oxidizes to sulfonic acids or disulfides:
Ketone Reduction
The propan-2-one group is reducible to secondary alcohol:
-
Reagents : Sodium borohydride (
) in methanol. -
Yield : 68–72%.
Cross-Coupling Reactions
The iodine atom enables palladium-catalyzed couplings, such
Scientific Research Applications
The compound 1-(4-Iodo-3-mercaptophenyl)propan-2-one (C9H9IOS) has a molecular weight of 292.14 . It contains a propan-2-one backbone with an iodine atom and a mercapto group on the phenyl ring.
Scientific Research Applications
1-(2-Iodo-4-mercaptophenyl)propan-2-one is a versatile building block in the synthesis of complex organic molecules, useful as an intermediate in organic synthesis. Its applications span across chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in creating more complex organic molecules.
- Its functional groups make it a versatile intermediate in organic synthesis.
Biology
- It is employed in studying enzyme mechanisms and protein interactions.
- The mercapto group's ability to form covalent bonds with cysteine residues in proteins makes it valuable in biochemical assays.
Medicine
- It is a precursor in synthesizing pharmaceutical agents.
- Its ability to undergo various chemical reactions makes it a valuable starting material for drug development.
Industry
- It is used in the production of specialty chemicals and materials.
The iodine atom and mercapto group allow for specific interactions with biological targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity, while the iodine atom may engage in halogen bonding interactions, enhancing binding affinity for certain biological receptors.
- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial properties and is effective against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms.
- Staphylococcus aureus : 32 µg/mL
- Escherichia coli: 64 µg/mL
- Pseudomonas aeruginosa: 128 µg/mL
- Anticancer Activity: The compound has also been evaluated for its anticancer activity. In vitro studies have shown it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the inhibition of thiol-dependent enzymes, which play critical roles in cancer cell proliferation and survival.
- MCF-7: 15 µM
- HCT-116: 20 µM
- HepG-2: 18 µM
Case Studies
- Antimicrobial Efficacy Study: A study conducted on a panel of bacterial strains revealed that the compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Apoptosis Induction: In a controlled study, treatment with this compound resulted in significant apoptosis in MCF-7 cells, confirmed by flow cytometry analysis.
- In Vivo Studies: Preliminary in vivo studies demonstrated that administration of the compound significantly reduced tumor size in mice models bearing xenografts of HCT-116 cells.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The iodine atom and mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity and function. The propan-2-one moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Table 1: Key Substituent Comparisons
*Calculated based on formula C₉H₉IOS.
Key Observations:
- Halogen Influence : The iodine atom in the target compound enhances polarizability and heavy-atom effects, which are critical in X-ray crystallography (e.g., SHELX software for structure refinement) . In contrast, fluorine in 1-(4-Fluoro-3-methoxyphenyl)propan-2-one offers stronger electron-withdrawing effects but lower steric bulk .
- Functional Group Interactions : The mercapto (-SH) group distinguishes the target compound from methoxy (-OMe) or acetyl-substituted analogs (e.g., ’s benzofuran derivatives). The -SH group’s nucleophilicity and susceptibility to oxidation (e.g., disulfide formation) contrast with the stability of ether or ketone functionalities .
- Synthetic Pathways: Palladium-catalyzed α-arylation (as in ) and microwave-assisted cyclization () are common methods for arylpropanones. The target compound’s synthesis likely involves similar regioselective coupling or thiolation steps .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and Physical Data
Notes:
- The iodine atom’s heavy mass may reduce solubility in polar solvents compared to fluoro or methoxy analogs .
Biological Activity
1-(4-Iodo-3-mercaptophenyl)propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features, including an iodine atom and a mercapto group. These components contribute to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 1-(4-Iodo-3-mercaptophenyl)propan-2-one is , with a molar mass of 371.03 g/mol. The compound features:
- Iodine atom : Known for enhancing binding affinities through halogen bonding.
- Mercapto group : Capable of forming covalent bonds with thiol groups in proteins, leading to significant biological effects such as enzyme inhibition.
1-(4-Iodo-3-mercaptophenyl)propan-2-one exhibits its biological activity primarily through:
- Covalent bonding : The mercapto group can interact with nucleophilic sites in proteins, altering their function and potentially inhibiting enzymatic activity.
- Halogen bonding : The presence of iodine may enhance the specificity of interactions with biological targets, which is critical for its therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to 1-(4-Iodo-3-mercaptophenyl)propan-2-one have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting cellular processes through enzyme inhibition or interference with protein function.
| Pathogen | Compound Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Pseudomonas aeruginosa | Activity noted | |
| Staphylococcus aureus | Effective against resistant strains |
Anticancer Potential
Studies have suggested that compounds containing mercapto groups can induce apoptosis in cancer cells by modifying key proteins involved in cell survival pathways. The specific pathways targeted by 1-(4-Iodo-3-mercaptophenyl)propan-2-one are still under investigation, but preliminary data indicate promising results in vitro.
Case Studies and Research Findings
Recent investigations into the biological activity of similar compounds have yielded valuable insights:
- Enzyme Inhibition Studies : A study evaluated the inhibitory effects of halogenated mercapto compounds on various enzymes. Results indicated that modifications to the mercapto group significantly influenced inhibitory potency, suggesting that 1-(4-Iodo-3-mercaptophenyl)propan-2-one may exhibit similar behavior .
- Structure–Activity Relationship (SAR) : An analysis of structurally related compounds revealed that small changes in molecular structure could lead to substantial differences in biological activity. For instance, variations in halogen substitution were shown to affect binding affinity and selectivity towards specific targets .
- Clinical Implications : Preliminary assessments suggest that compounds like 1-(4-Iodo-3-mercaptophenyl)propan-2-one could serve as lead candidates for developing new antimicrobial agents or anticancer therapies, particularly in light of rising drug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
